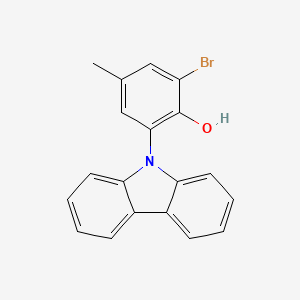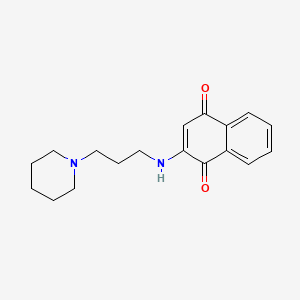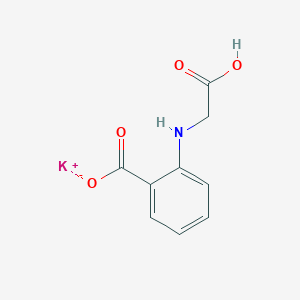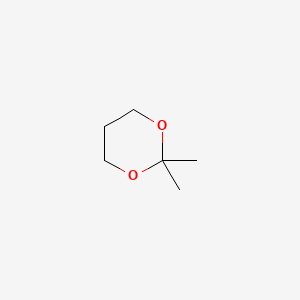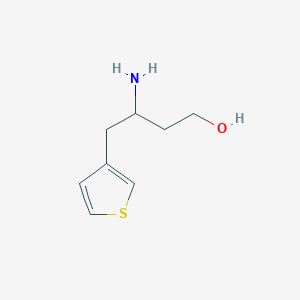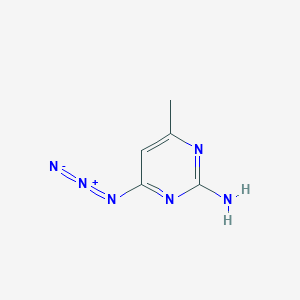
4-Azido-6-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-6-methylpyrimidin-2-amine typically involves the introduction of an azido group to a pyrimidine ring. One common method is the reaction of 4-chloro-6-methylpyrimidine-2-amine with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 4-Azido-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Substitution: Various substituted pyrimidines.
Reduction: 4-Amino-6-methylpyrimidin-2-amine.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
4-Azido-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
作用機序
The mechanism of action of 4-Azido-6-methylpyrimidin-2-amine largely depends on its chemical reactivity. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems. This makes it a valuable tool in chemical biology for studying molecular interactions and pathways .
類似化合物との比較
2-Amino-6-methylpyrimidine-4-thione: Known for its plant growth-stimulating properties.
4-Chloro-6-methylpyrimidin-2-amine: Used as a precursor in the synthesis of 4-Azido-6-methylpyrimidin-2-amine.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct chemical reactivity. This makes it particularly useful in bioorthogonal chemistry and as a precursor for the synthesis of triazole-containing compounds, which have various biological activities.
特性
分子式 |
C5H6N6 |
|---|---|
分子量 |
150.14 g/mol |
IUPAC名 |
4-azido-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H6N6/c1-3-2-4(10-11-7)9-5(6)8-3/h2H,1H3,(H2,6,8,9) |
InChIキー |
HQIBHFNIQUHVEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
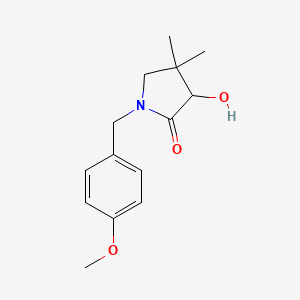
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
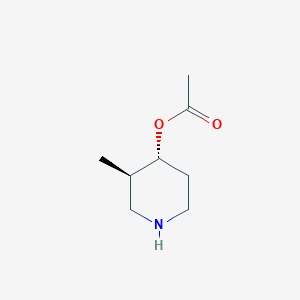
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
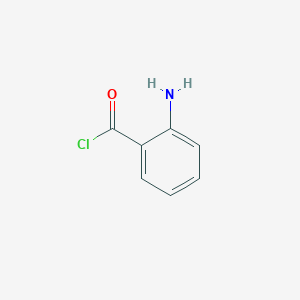
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)

![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
